molecular formula C10H9Cl4O4P B1682751 Tetrachlorvinphos CAS No. 22248-79-9

Tetrachlorvinphos

Cat. No. B1682751
CAS RN: 22248-79-9
M. Wt: 366 g/mol
InChI Key: UBCKGWBNUIFUST-YHYXMXQVSA-N
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Description

Tetrachlorvinphos (TCVP) is an organophosphate (OP) insecticide used to control fleas, ticks, various flies, lice, and insect larvae on livestock and pets and their premises . It is also applied as a perimeter treatment for livestock premises and livestock facilities . TCVP is formulated into dusts, pet collars, sprays, emulsifiable concentrates, feed additives (solid and liquid), feed blocks, wettable powders, pellets, and granular products .


Molecular Structure Analysis

The molecular formula of Tetrachlorvinphos is C10H9Cl4O4P . The molecular weight is 366.0 g/mol . The IUPAC name is [(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate .


Chemical Reactions Analysis

Tetrachlorvinphos is slowly hydrolyzed in neutral and aqueous acidic media. It is rapidly hydrolyzed in alkaline media .


Physical And Chemical Properties Analysis

Tetrachlorvinphos appears as colorless crystals or white powder . It is somewhat corrosive . The substance is insoluble in water .

Scientific Research Applications

Carcinogenic Potential

  • Tetrachlorvinphos has been studied for its possible carcinogenicity. In a bioassay, it was found to be associated with proliferative lesions of the C cells of the thyroid and cortical adenomas of the adrenal in female rats. In male B6C3F1 mice, tetrachlorvinphos was carcinogenic, causing hepatocellular carcinoma of the liver (National Cancer Institute, 1978).

Effects on Agricultural Animals

  • Studies on laying hens and broiler chickens fed low doses of tetrachlorvinphos showed no adverse effects on egg production, egg and yolk weight, egg hatchability, shell thickness, bird weight, or food consumption (Phillips & Whitehead, 1973).

Cytological Effects

  • The cytological effects of tetrachlorvinphos were studied in Vicia faba, revealing that a saturated solution of tetrachlorvinphos induced a significant percentage of abnormal cells in root-tip meristems (Amer & Mikhael, 1983).

Enzyme Induction

  • Tetrachlorvinphos was found to induce enzymes responsible for its metabolism, suggesting that its repeated application as an insecticide may decrease its toxicity due to the capacity to induce metabolizing enzymes (Moroi et al., 1976).

Genotoxic Potential

  • The genotoxic potential of tetrachlorvinphos was assessed using cytokinesis-block micronucleus and sister chromatid exchange assays. While it did not significantly increase micronucleus level, the significant increase of both sister chromatid exchange and chromosomal instability frequencies indicates the genotoxic potential of tetrachlorvinphos in human peripheral lymphocytes (Cobanoglu & Çayır, 2021).

Ineffectiveness as an Anthelmintic

  • Tetrachlorvinphos was evaluated for anthelmintic efficacy as a feed additive against gastrointestinal nematodes of cattle but was found to be ineffective (Noblet, 1978).

Microbial Mutation Studies

  • Mutagenic activity of tetrachlorvinphos was investigated in bacterial and yeast cultures. No mutagenic effects were detected in the bacterial/mammalian microsome assay or in yeast gene conversion assays (Brooks et al., 1982).

Dual Effects on Procaine Toxicity

  • Tetrachlorvinphos showed dual effects on procaine toxicity and procainesterase activity in rats. It was observed to have both inducible and inhibitory effects on liver procainesterase (Moroi & Kuga, 1982).

Safety And Hazards

TCVP can have associated pet health risks when not used according to label instructions . It causes skin irritation and serious eye irritation . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

TCVP was first registered as a pesticide in 1966 . All crop uses of TCVP were voluntarily canceled by 1987 . In 2009, the EPA received a petition from the Natural Resources Defense Council (NRDC) to cancel all TCVP pet uses . In January 2016, EPA released preliminary human health and ecological risk assessments for public comment .

properties

IUPAC Name

[(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate
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InChI

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5-
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InChI Key

UBCKGWBNUIFUST-YHYXMXQVSA-N
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Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl
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Isomeric SMILES

COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C10H9Cl4O4P
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DSSTOX Substance ID

DTXSID1032648
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Molecular Weight

366.0 g/mol
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Physical Description

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992), Colorless or off-white solid with a mild chemical odor; [HSDB]
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/, Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C), Partially soluble in chloroform, Limited solubility in most aromatic hydrocarbons., In water, 11 mg/L at 20 °C
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Density

Bulk density 50-55 lb/cu ft
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Vapor Pressure

4.2e-08 mmHg at 68 °F (NTP, 1992), 0.00000004 [mmHg], 4.20X10-8 mm Hg at 20 °C
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Mechanism of Action

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, Cholinesterase activity of plasma is significantly higher in men than in women, and this is true no matter which of several choline esters are used as substrate in measuring the enzyme activity. According to some, the difference is confined to young people. There is no sex difference in the red cell enzyme activity. Serum cholinesterase activity of blacks tends to be lower than whites of the same sex. /Organic phosphorus pesticides/
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Product Name

Tetrachlorvinphos

Color/Form

Tan to brown crystalline solid, Powder, Off-white crystalline solid

CAS RN

961-11-5, 22248-79-9
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Record name 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate
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Melting Point

203 to 207 °F (NTP, 1992), 97-98 °C, Melting point = 94-97 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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